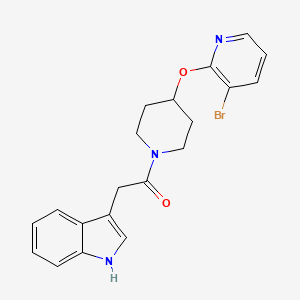
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is an intriguing compound with applications across multiple scientific disciplines. This compound is notable for its intricate structure, combining elements from indole, piperidine, pyridine, and bromine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process, starting with the preparation of individual components like 3-bromopyridine, piperidine, and indole derivatives. Here is a simplified synthetic route:
Step 1: The synthesis begins with the formation of the 3-bromopyridin-2-ol intermediate. This involves the reaction of 3-bromopyridine with suitable oxidizing agents.
Step 2: The next step involves the substitution reaction where 3-bromopyridin-2-ol reacts with piperidine under basic conditions to form the (3-bromopyridin-2-yloxy)piperidine derivative.
Step 3: The final step involves coupling the piperidine derivative with the indole moiety. This can be achieved through a condensation reaction involving ethanone derivatives under acidic or basic conditions.
Industrial Production Methods
Industrially, the preparation of 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is carried out in high-pressure reactors to optimize yield and purity. Key steps include:
Bulk preparation of intermediates through optimized reaction conditions.
Use of catalytic systems to enhance reaction rates and product formation.
High-performance purification techniques such as column chromatography and recrystallization to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly affecting the indole moiety, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to the corresponding alcohol.
Substitution: Bromine on the pyridine ring can be substituted with various nucleophiles, providing access to a wide array of derivatives.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Utilizing hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Employing nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Diverse derivatives depending on the nature of the nucleophile.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is used in various fields due to its unique structure and reactivity:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Examined for its potential therapeutic properties, particularly in oncology and neuropharmacology.
Industry: Used in the development of advanced materials and as a building block for functionalized polymers.
Mechanism of Action
Molecular Targets and Pathways Involved
The exact mechanism of action depends on the specific application. In medicinal chemistry:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Enzyme Inhibition: It could inhibit key enzymes involved in disease pathways, providing therapeutic benefits.
Pathway Modulation: By interacting with cellular signaling pathways, the compound can influence cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
Unique Aspects
Compared to similar compounds, 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone stands out due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and biological interactions. This unique structure can lead to distinctive chemical properties and biological activities.
That should cover the key areas you wanted. Intrigued by any particular aspect of this compound's characteristics or applications?
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c21-17-5-3-9-22-20(17)26-15-7-10-24(11-8-15)19(25)12-14-13-23-18-6-2-1-4-16(14)18/h1-6,9,13,15,23H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQKJWTZUFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














